molecular formula C13H10ClNO3 B6390034 5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261923-57-2

5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6390034
CAS No.: 1261923-57-2
M. Wt: 263.67 g/mol
InChI Key: QGAKNKHXIDBCSW-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenyl to produce 3-chloro-4-methylphenyl. This intermediate is then subjected to a series of reactions involving nitration, reduction, and cyclization to form the hydroxyisonicotinic acid structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-4-methylphenyl)-2-ketoisonicotinic acid.

    Reduction: Formation of 5-(3-Chloro-4-methylphenyl)-2-aminoisonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The chloro and hydroxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenylboronic acid: Shares the chloro and methyl substitutions on the phenyl ring but lacks the hydroxyisonicotinic acid moiety.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Contains a similar aromatic structure but with different functional groups.

Uniqueness

5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid is unique due to its combination of a chloro-substituted phenyl ring and a hydroxyisonicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-3-8(4-11(7)14)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKNKHXIDBCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687623
Record name 5-(3-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-57-2
Record name 5-(3-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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